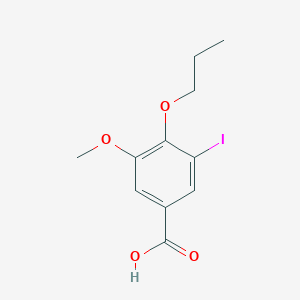

3-Iodo-5-methoxy-4-propoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Iodo-5-methoxy-4-propoxybenzoic acid is a chemical compound with the molecular formula C11H13IO4 . It has an average mass of 336.123 Da and a monoisotopic mass of 335.985840 Da .

Synthesis Analysis

The synthesis of 3-Iodo-5-methoxy-4-propoxybenzoic acid involves multiple steps . Some of the reactions include the use of sodium cyanide in DMF at 25-30°C for 45 minutes, followed by another reaction in DMF at 20-25°C for 30 minutes . Other reactions involve the use of sodium chlorite, sodium dihydrogen phosphate, and 2-methyl-but-2-ene in tert-butyl alcohol at 20°C for 4 hours .Molecular Structure Analysis

The molecular structure of 3-Iodo-5-methoxy-4-propoxybenzoic acid consists of 11 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 4 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving 3-Iodo-5-methoxy-4-propoxybenzoic acid are complex and involve multiple steps . For instance, one reaction involves the use of sodium cyanide in DMF at 25-30°C for 45 minutes, followed by another reaction in DMF at 20-25°C for 30 minutes . Other reactions involve the use of sodium chlorite, sodium dihydrogen phosphate, and 2-methyl-but-2-ene in tert-butyl alcohol at 20°C for 4 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-5-methoxy-4-propoxybenzoic acid include a molecular weight of 336.12 . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen

1. Suzuki Cross-Coupling Reaction

A study by Chaumeil, Signorella, and Drian (2000) in Tetrahedron reported the use of 3-iodo-4-methoxybenzoic acid methylester in Suzuki cross-coupling reactions. These reactions, typically used to form biaryl compounds, were optimized to yield good results with specific arylboronic esters (H. Chaumeil, S. Signorella, C. L. Drian, 2000).

2. Synthesis of Novel Compounds

M. Numazawa, A. Mutsumi, and M. Ogata (1988) described the reaction of certain steroid derivatives with o-iodosylbenzoic acid, leading to the production of methoxy products and dehydrated compounds. This research, published in Chemical & Pharmaceutical Bulletin, highlights the utility of iodo-benzoic acid derivatives in synthesizing complex organic molecules (M. Numazawa, A. Mutsumi, M. Ogata, 1988).

3. Radiosensitizing Agents

Gupta et al. (1985) in the Journal of Medicinal Chemistry explored the synthesis of 4(5)-iodo-5(4)-nitro-1-substituted-imidazoles, where 5-iodo-4-nitroimidazole reacted with various compounds, including 3-methoxypropane. These compounds were tested as radiosensitizers, demonstrating the potential medical applications of iodobenzene derivatives (R. Gupta, C. A. Larroquette, K. Agrawal, J. Grodkowski, P. Neta, 1985).

4. Synthesis of Adenosine Derivatives

C. M. Richards, J. Verheyden, and J. G. Moffatt (1982) reported in Carbohydrate Research the synthesis of 4′-methoxyadenosine and related compounds. The process involved the reaction of iodine with specific adenosine derivatives, indicating the role of iodobenzene compounds in nucleoside chemistry (C. M. Richards, J. Verheyden, J. G. Moffatt, 1982).

5. Corrosion Inhibition Studies

In a study by J. Aslam et al. (2020) in the Arabian Journal of Chemistry, an isoxazole derivative related to iodo-benzoic acid was investigated as a corrosion inhibitor for mild steel in an acidic environment. This demonstrates the potential industrial applications of such compounds (J. Aslam, R. Aslam, S. Alrefaee, M. Mobin, A. Aslam, M. Parveen, Chaudhery Mustansar Hussain, 2020).

Eigenschaften

IUPAC Name |

3-iodo-5-methoxy-4-propoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO4/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXJUQQJSWVNGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1I)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-5-methoxy-4-propoxybenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(methylsulfonyl)(1-naphthyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427120.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-[3,4-dimethyl(methylsulfonyl)anilino]acetamide](/img/structure/B427121.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)propanamide](/img/structure/B427124.png)

![2-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B427128.png)

![2-(benzylsulfanyl)-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B427129.png)

![N-(2-ethyl-6-methylphenyl)-2-[(phenylsulfonyl)amino]propanamide](/img/structure/B427132.png)

![2-[3-methoxy(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B427134.png)

![2-[2,4-dimethoxy(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B427135.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(4-butylphenyl)propanamide](/img/structure/B427136.png)

![4-Isopropylphenyl (5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl ether](/img/structure/B427139.png)

![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B427140.png)

![N-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B427142.png)

![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B427143.png)